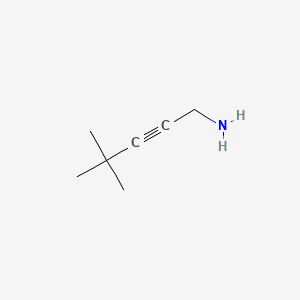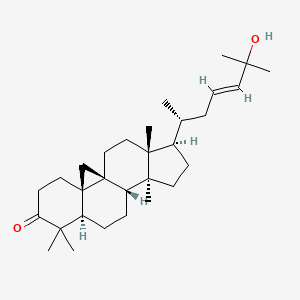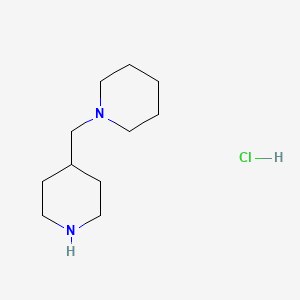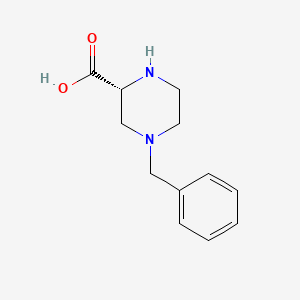
4,4-Dimethyl-2-pentyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Dimethyl-2-pentyn-1-amine” is a chemical compound with the molecular formula C7H13N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2,2-dimethyl-4-pentyn-1-al with dialkylamine .Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The spectroscopy of amines can be used to determine the structure of an unknown amine .Chemical Reactions Analysis
The reaction of “this compound” depends on the structure of the amine. For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .Scientific Research Applications
Accelerating Effect in Polymer Curing
Tertiary aromatic amines, including compounds structurally related to "4,4-Dimethyl-2-pentyn-1-amine," are used as activators in the benzoyl peroxide/amine system for curing acrylic resins. This process is crucial for biomedical applications such as denture resins or acrylic bone cements. The kinetics, mechanism, and activation energy of the reaction highlight the importance of temperature on curing parameters and the potential thermal trauma associated with implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Environmental Impact and Water Treatment
The kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water have been studied, with tertiary amines identified as potential sources of NDMA formation potentials in treated water. This research is vital for understanding the environmental impact of amines and developing technologies for water treatment to mitigate the effects of these compounds (Sharma, 2012).
Analytical Methods for Biogenic Amine Detection
Amines and their derivatives in foods have been analyzed to understand their toxicity and as indicators of food quality and safety. Various chromatographic methods, especially high-performance liquid chromatography (HPLC), have been developed for the quantitative determination of biogenic amines in foods, demonstrating the importance of these methods in ensuring food safety and quality (Önal, 2007).
Advanced Oxidation Processes for Amine Degradation
Nitrogen-containing compounds, including amines, have been shown to be resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been effective in mineralizing these compounds and improving the efficacy of overall treatment schemes. This research is critical for the environmental management of amine-based pollutants (Bhat & Gogate, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,4-Dimethyl-2-pentyn-1-amine is dialkylamines . The compound’s interaction with these targets is influenced by the structure of the amine .
Mode of Action
The mode of action of this compound involves a reaction with dialkylamines . The direction of this reaction is a function of the amine structure . For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .
Biochemical Pathways
The compound is involved in reactions with dialkylamines, suggesting it may influence pathways involving these molecules .
Result of Action
The result of the action of this compound is the formation of new compounds through its reaction with dialkylamines . For example, 4,4-Dimethyl-3-diethylamino-3-penten-1-al was found to isomerize to 4,4-dimethyl-1-diethylamino-1-penten-3-one .
Action Environment
The action of this compound is influenced by the structure of the amine it reacts with . .
properties
IUPAC Name |
4,4-dimethylpent-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPPJINJOKJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)




![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
